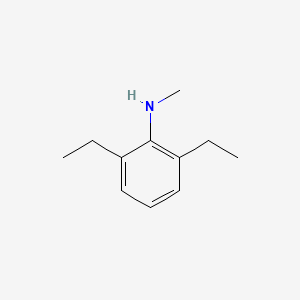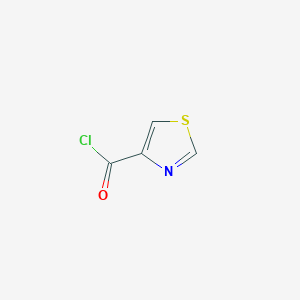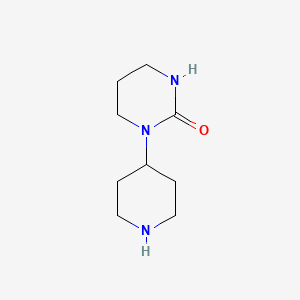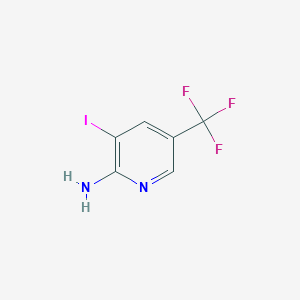
3-碘-5-(三氟甲基)吡啶-2-胺
概述
描述
3-Iodo-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C₆H₄N₂F₃I and a molecular weight of 288.01 g/mol It is a pyridine derivative characterized by the presence of an iodine atom at the third position and a trifluoromethyl group at the fifth position on the pyridine ring
科学研究应用
3-Iodo-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:
生化分析
Biochemical Properties
3-Iodo-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity .
Cellular Effects
The effects of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, 3-Iodo-5-(trifluoromethyl)pyridin-2-amine has been found to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 3-Iodo-5-(trifluoromethyl)pyridin-2-amine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, 3-Iodo-5-(trifluoromethyl)pyridin-2-amine has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to 3-Iodo-5-(trifluoromethyl)pyridin-2-amine can lead to sustained changes in cellular metabolism and gene expression, while in vivo studies have highlighted potential long-term impacts on tissue function and organismal health .
Dosage Effects in Animal Models
The effects of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity. These findings underscore the importance of careful dosage optimization in preclinical studies involving 3-Iodo-5-(trifluoromethyl)pyridin-2-amine .
Metabolic Pathways
3-Iodo-5-(trifluoromethyl)pyridin-2-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and fatty acid oxidation. By influencing these pathways, 3-Iodo-5-(trifluoromethyl)pyridin-2-amine can alter metabolic flux and metabolite levels, thereby impacting overall cellular energy balance and biosynthetic capacity .
Transport and Distribution
The transport and distribution of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester 3-Iodo-5-(trifluoromethyl)pyridin-2-amine in certain tissues, influencing its localization and bioavailability. These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize predominantly in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects. The localization of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine in these subcellular compartments is essential for its role in regulating cellular processes and maintaining cellular homeostasis .
准备方法
The synthesis of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine typically involves the iodination of 5-(trifluoromethyl)pyridin-2-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
3-Iodo-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
相似化合物的比较
Similar compounds to 3-Iodo-5-(trifluoromethyl)pyridin-2-amine include:
2-Iodo-5-trifluoromethyl-pyridine: Differing by the position of the amino group.
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine: Differing by the presence of a chlorine atom instead of an amino group.
4-(Trifluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Differing by the pyrimidine ring and additional substituents.
The uniqueness of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
属性
IUPAC Name |
3-iodo-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBRARFDTYAAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571850 | |
| Record name | 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211308-82-6 | |
| Record name | 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
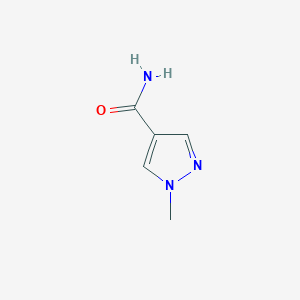
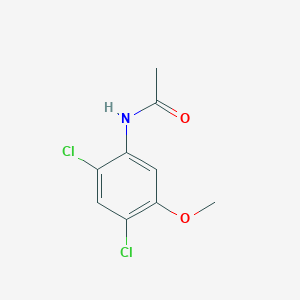
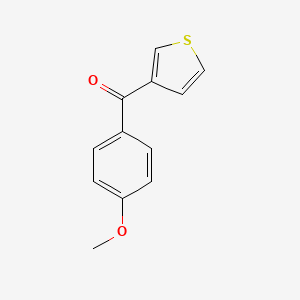
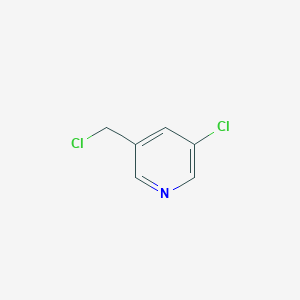
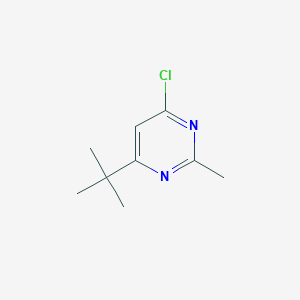

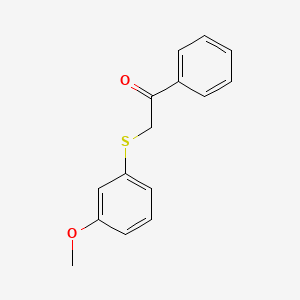
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)



